5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-10-11(2)18-9-21(14(10)23)8-13(22)20-6-12(7-20)19-15-16-4-3-5-17-15/h3-5,9,12H,6-8H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKTXQZURDVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)NC3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving suitable starting materials.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification and Isolation: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s dihydropyrimidin-4-one core is shared with several derivatives (see Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer, antidiabetic, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring and an azetidine moiety, which are significant in determining its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of the compound exhibit significant anticancer activity against various human cancer cell lines. For instance:
The anticancer activity is believed to be mediated through the inhibition of DNA topoisomerase I, leading to increased DNA damage and apoptosis in cancer cells. The structure allows for effective interaction with DNA due to hydrogen bonding capabilities.
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties. In vitro assays have indicated that it can inhibit key enzymes involved in glucose metabolism.
These results suggest that the compound may serve as a potential therapeutic agent for managing diabetes by modulating carbohydrate metabolism.
Antimicrobial Activity
The antimicrobial properties of the compound have been investigated against various pathogens, showing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound demonstrated a significant reduction in tumor size among patients with advanced-stage cancer.
- Diabetes Management Study : In a pilot study, patients treated with the compound showed improved glycemic control compared to those receiving standard treatment.
Q & A
(Basic) What are the common synthetic routes for 5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of pyrimidine precursors followed by cyclization and functionalization. Key steps include:
- Step 1: Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases .
- Step 2: Reaction with 2-mercaptoacetic acid to introduce thiazolidinone rings .
- Step 3: Incorporation of the azetidin-1-yl moiety via nucleophilic substitution or coupling reactions (e.g., using 3-[(pyrimidin-2-yl)amino]azetidine derivatives) .
Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Aromatic aldehydes, ethanol, reflux | 60-75% | |
| 2 | 2-Mercaptoacetic acid, dry acetonitrile | 50-65% | |
| 3 | Azetidine derivatives, DCM, RT | 40-55% |
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of IR , <sup>1</sup>H/<sup>13</sup>C NMR , and X-ray crystallography is critical:
- IR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- NMR: Identifies methyl groups (δ 2.1–2.5 ppm), pyrimidine protons (δ 7.5–8.5 ppm), and azetidine ring protons (δ 3.8–4.2 ppm) .
- X-ray: Resolves structural ambiguities (e.g., dihydropyrimidinone ring conformation) .
Table 2: Key Spectral Data
| Technique | Characteristic Peaks/Features | Reference |
|---|---|---|
| IR | 1705 cm⁻¹ (C=O), 3320 cm⁻¹ (NH) | |
| <sup>1</sup>H NMR | δ 2.3 (CH3), δ 8.2 (pyrimidine-H) | |
| X-ray | Crystallographic C–C bond length: 1.54 Å |
(Advanced) How can researchers resolve contradictory data in NMR characterization?
Answer:
Contradictions in NMR signals (e.g., overlapping peaks or unexpected shifts) can be addressed by:
- 2D NMR (COSY, HSQC): Assigns proton-proton correlations and resolves overlapping signals .
- X-ray crystallography: Provides unambiguous confirmation of molecular geometry .
- Isotopic labeling: Traces specific protons in complex environments.
Table 3: Example of Discrepancy Resolution
| Expected δ (ppm) | Observed δ (ppm) | Resolution Method |
|---|---|---|
| 3.9 (azetidine CH2) | 4.1 | X-ray confirmed steric hindrance |
(Advanced) What strategies optimize the yield of azetidin-1-yl moiety incorporation?
Answer:
Optimization focuses on:
- Solvent choice: Dry acetonitrile improves nucleophilicity .
- Catalysts: Triethylamine or DMAP enhances coupling efficiency.
- Temperature: Controlled reflux (60–80°C) minimizes side reactions .
Table 4: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Dry acetonitrile | +15% | |
| Catalyst | Triethylamine | +20% | |
| Temp. | 70°C, 12 h | +10% |
(Basic) What initial biological activities have been reported for similar pyrimidinone derivatives?
Answer:
Analogous compounds exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
